molecular formula C8H8N2O B099031 5-methoxy-1H-pyrrolo[2,3-c]pyridine CAS No. 17288-53-8

5-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No. B099031
CAS RN: 17288-53-8
M. Wt: 148.16 g/mol
InChI Key: CCNJNELOBGXDFD-UHFFFAOYSA-N
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Patent
US06566364B2

Procedure details

10.76 g of N,N-dimethylformamide dimethyl acetal and 2.45 ml of pyrrolidine are added, in succession, to a solution of 5 g of the product obtained in Step 1 in 60 ml of dimethylformamide. The mixture obtained is first heated at 100° C. for 8 hours and then at 150° C. for 1 hour. Concentration is carried out under a vacuum of 10−1 mbar and the residue is taken up in 150 ml of tetrahydrofuran. The solution obtained is hydrogenated under a pressure of 10 bars for 4 hours in the presence of 10% Pd/C. After filtration and concentration, the residue is chromatographed over silica (eluant CH2Cl2/EtOH: 95/5) to yield the expected product.
Quantity
10.76 g
Type
reactant
Reaction Step One
Quantity
2.45 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3](OC)[N:4]([CH3:6])C.N1CCCC1.CO[C:16]1[CH:21]=[C:20]([CH3:22])[C:19]([N+:23]([O-])=O)=CN=1>CN(C)C=O.[Pd]>[CH3:1][O:2][C:3]1[CH:22]=[C:20]2[CH:21]=[CH:16][NH:23][C:19]2=[CH:6][N:4]=1

Inputs

Step One
Name
Quantity
10.76 g
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
2.45 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
5 g
Type
reactant
Smiles
COC1=NC=C(C(=C1)C)[N+](=O)[O-]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
The solution obtained
FILTRATION
Type
FILTRATION
Details
After filtration and concentration
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed over silica (eluant CH2Cl2/EtOH: 95/5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2C(=CN1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.